trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile
Description
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a hydroxycyclohexylamino group and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Properties
CAS No. |
870889-76-2 |
|---|---|
Molecular Formula |
C17H18N2O |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
4-[(4-hydroxycyclohexyl)amino]naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H18N2O/c18-11-12-5-10-17(16-4-2-1-3-15(12)16)19-13-6-8-14(20)9-7-13/h1-5,10,13-14,19-20H,6-9H2 |
InChI Key |
LHSZVXAHJSKAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC2=CC=C(C3=CC=CC=C32)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile typically involves multiple steps, starting with the preparation of the naphthalene core. . The final step involves the addition of the carbonitrile group under controlled conditions to ensure the desired trans configuration.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of phase transfer catalysts, controlled temperature, and pressure conditions, as well as the recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxy group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antitumor and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Trans-4-Hydroxycyclohexylamine: A related compound with similar structural features but lacking the naphthalene core.
Trans-4-Hydroxyproline: Another similar compound used in the synthesis of antibiotics and other pharmaceuticals.
Uniqueness
Trans-4-(4-Hydroxycyclohexylamino)naphthalene-1-carbonitrile is unique due to its combination of a naphthalene core with a hydroxycyclohexylamino group and a carbonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
